molecular formula C14H11NO5 B2544714 Methyl 3-(2-nitrophenoxy)benzoate CAS No. 227275-01-6

Methyl 3-(2-nitrophenoxy)benzoate

Cat. No.: B2544714
CAS No.: 227275-01-6
M. Wt: 273.244
InChI Key: JLDBSSBLARPGPI-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenoxy)benzoate, with CAS number 227275-01-6, is a chemical compound supplied with a minimum purity of 95% . It has the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . This nitro compound is a valuable building block in organic synthesis and materials science research. Its structure, featuring an aromatic ester linked to a 2-nitrophenoxy group, makes it a potential intermediate for the development of more complex functional molecules. Researchers utilize this compound in various applications, including the synthesis of supramolecular structures and the study of crystalline materials, where the geometry of the ester linkage and the dihedral angles between aromatic rings can significantly influence the final material's properties . As a nitro-aromatic compound, it serves as a key precursor in the synthesis of other derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human use . Comprehensive documentation, including MSDS, NMR, and HPLC data, is available to support your research and development efforts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDBSSBLARPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 2 Nitrophenoxy Benzoate and Analogues

Strategies for Phenoxy Ether Bond Formation

The formation of the diaryl ether bond is the critical step in the synthesis of Methyl 3-(2-nitrophenoxy)benzoate. Two primary strategies dominate this field: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches utilizing Activated Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of a methyl 3-hydroxybenzoate salt with an activated 1-halo-2-nitrobenzene.

The nitro group in the ortho or para position to the halogen leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Key Features of SNAr for Diaryl Ether Synthesis:

Substrate Requirements: The aryl halide must possess strong electron-withdrawing groups (e.g., NO2, CN, COR) positioned ortho or para to the leaving group. libretexts.org

Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming a more potent nucleophile. Common solvents include polar aprotic solvents like DMSO, DMF, or NMP. wikipedia.org Microwave irradiation has been shown to accelerate these reactions significantly. organic-chemistry.org

Leaving Group: The reactivity follows the general trend for SNAr reactions: F > Cl > Br > I.

An illustrative synthesis of a related diaryl ether, p-nitrophenyl phenyl ether, involves the reaction of 4-chloronitrobenzene with phenol in the presence of a base. wikipedia.org This highlights the classic SNAr approach.

Metal-Catalyzed Cross-Coupling Methodologies for Aryl Ether Linkages

Metal-catalyzed cross-coupling reactions have emerged as highly versatile and efficient methods for the formation of diaryl ether linkages, often under milder conditions than traditional SNAr reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation:

First reported by Fritz Ullmann in 1903, the Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgbeilstein-journals.org While early iterations required harsh conditions with stoichiometric amounts of copper powder at high temperatures (around 200°C), significant advancements have been made. wikipedia.orgbeilstein-journals.org Modern Ullmann-type reactions utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu2O) and often employ ligands to facilitate the reaction under milder conditions. acs.orgnih.govorganic-chemistry.org The use of ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can greatly accelerate the reaction. nih.gov

Table 1: Comparison of Ullmann Condensation Conditions

Catalyst System Base Solvent Temperature Notes
Cu powder K2CO3 Pyridine High Traditional method
CuI / Ligand Cs2CO3 Acetonitrile (B52724) 80-110 °C Milder conditions, broader scope acs.orgorganic-chemistry.org

Buchwald-Hartwig Ether Synthesis:

Developed in the 1990s, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of aryl halides or triflates with alcohols or phenols. chem-station.comorganic-chemistry.orgopenochem.org This methodology has become a powerful alternative to the Ullmann condensation, often offering a broader substrate scope and milder reaction conditions, sometimes as low as room temperature. chem-station.comyoutube.com The reaction typically employs a palladium precursor in conjunction with a bulky, electron-rich phosphine (B1218219) ligand. chem-station.com

Table 2: Key Components of the Buchwald-Hartwig Ether Synthesis

Component Examples Role
Palladium Precursor Pd(OAc)2, Pd2(dba)3 Catalyst
Ligand BINAP, dppf, Xantphos Stabilize Pd, facilitate catalytic cycle
Base NaOt-Bu, K3PO4, Cs2CO3 Deprotonate phenol, activate catalyst
Aryl Halide/Triflate Aryl-Br, Aryl-I, Aryl-OTf Electrophilic partner

The choice between the Ullmann condensation and the Buchwald-Hartwig synthesis often depends on the specific substrates, functional group tolerance, and cost considerations, as palladium catalysts can be expensive. beilstein-journals.orgorganic-chemistry.org

Esterification and Transesterification Techniques for Benzoate (B1203000) Moiety Construction

The benzoate moiety of this compound can be introduced either before or after the formation of the diaryl ether linkage. This involves standard esterification or transesterification reactions.

Esterification:

The most direct method for forming the methyl ester is the Fischer esterification of the corresponding carboxylic acid (e.g., 3-hydroxybenzoic acid or 3-(2-nitrophenoxy)benzoic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This is a reversible equilibrium-driven process, and often an excess of methanol is used to drive the reaction to completion. ucla.edu Alternative methods for esterification of hydroxybenzoic acids include reaction with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Transesterification:

Transesterification involves the conversion of one ester to another. ucla.edu For instance, if a different ester of 3-hydroxybenzoic acid were used in the diaryl ether formation step, it could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. ucla.eduresearchgate.net Catalysts such as tetrabutyl titanate have been shown to be effective for the transesterification of methyl benzoate. acs.org

Multi-Component and Cascade Reaction Sequences in Nitrophenoxybenzoate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all reactants, offer a highly efficient approach to complex molecule synthesis. tcichemicals.comwikipedia.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations, provide an elegant route to intricate molecular architectures. nih.gov20.210.105nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct related structures. For example, a three-component reaction could potentially bring together a phenol, an activated aryl halide, and a component that installs the ester functionality in a single pot.

Cascade reactions can also be envisioned. For instance, a substrate could be designed to undergo an initial etherification followed by an in-situ cyclization or rearrangement to yield a complex nitrophenoxybenzoate analogue. scispace.com The development of such reactions is an active area of research aimed at improving synthetic efficiency and atom economy. tcichemicals.com20.210.105

Chemo-, Regio-, and Stereoselective Synthesis Considerations for Aryl Nitrophenoxybenzoates

The synthesis of substituted nitrophenoxybenzoates often requires careful control of selectivity.

Chemoselectivity: In molecules with multiple reactive sites, such as a compound containing both a phenolic hydroxyl group and another nucleophilic group, selective etherification of the phenol is paramount. This can often be achieved by careful choice of reaction conditions, such as the base and temperature.

Regioselectivity: When dealing with substituted phenols or aryl halides, the position of the ether linkage is critical. For example, in the synthesis of this compound, the ether bond must be formed specifically at the 3-position of the benzoate and the 2-position of the nitrophenyl group. The regioselectivity of the SNAr reaction is dictated by the position of the activating nitro group. libretexts.org In metal-catalyzed couplings, the regioselectivity is determined by the positions of the halide and the hydroxyl group on the respective aromatic rings.

Stereoselectivity: While this compound itself is achiral, the synthesis of chiral analogues containing stereocenters would require stereoselective methods. This could involve the use of chiral catalysts or starting materials.

Molecular Rearrangement Reactions in the Context of Nitrophenoxybenzoate Synthesis (e.g., Smiles Rearrangement on related structures)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.orgnih.gov In the context of diaryl ether synthesis, a classic Smiles rearrangement involves the conversion of a phenol with an ortho-substituted activating group linked to a second aryl ring into a diaryl ether.

While not a direct method for the synthesis of this compound from its immediate precursors, the Smiles rearrangement is a powerful tool for constructing the diaryl ether core of related structures. acs.orgnih.govnih.gov For example, a suitably substituted o-nitrophenyl ether could potentially undergo a Smiles rearrangement to form a different diaryl ether isomer. The reaction is typically base-catalyzed and proceeds through a spirocyclic intermediate. researchgate.net The Truce-Smiles rearrangement is a related transformation involving an X → C aryl migration. core.ac.uk

Emerging Green Chemistry Approaches and Sustainable Synthetic Routes

In the pursuit of more environmentally benign chemical processes, the synthesis of diaryl ethers, including this compound and its analogues, is increasingly being steered by the principles of green chemistry. These emerging methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic routes like the classical Ullmann condensation, which often requires high temperatures and stoichiometric amounts of copper. synarchive.comnih.gov This section explores several innovative and sustainable approaches that are at the forefront of diaryl ether synthesis.

Ultrasound-Assisted Synthesis

One promising green technique is the application of ultrasound irradiation to facilitate chemical reactions, a field known as sonochemistry. In the context of the Ullmann diaryl ether synthesis, ultrasound has been demonstrated to significantly enhance reaction rates and improve yields, even under milder conditions than traditional methods. yjcorp.co.krrsc.org The primary role of ultrasound in these reactions is believed to be the mechanical disruption of solid particles, such as the potassium carbonate base and the copper(I) iodide catalyst, which increases the reactive surface area and mass transfer. yjcorp.co.kr

Research has shown that the ultrasound-assisted synthesis of various diaryl ethers from phenols and bromoarenes can be conducted without a solvent, at a lower temperature of 140 °C, and with reduced catalyst loading. yjcorp.co.kr This approach not only offers higher yields (typically 70-90%) but also shortens reaction times to as little as two hours. yjcorp.co.kr A catalyst-free synthesis of diaryl ethers has also been reported by coupling phenols with activated fluoroarenes under ultrasonic conditions at a low temperature of 58 °C, achieving good to excellent yields. nih.gov

Table 1: Ultrasound-Assisted Synthesis of Diaryl Ether Analogues

This table presents data for the synthesis of various diaryl ethers to illustrate the effectiveness of the ultrasound-assisted method. The reactions were conducted using a phenol, a bromoarene, potassium carbonate, and copper(I) iodide at 140 °C under sonication. yjcorp.co.kr

Phenol Substituent (X)Bromoarene Substituent (Y)Reaction Time (h)Yield (%)
H4-MeO385
H4-Me395
H3-Me397
2-MeOH375
4-MeOH385

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.orgscilit.comnih.govresearchgate.net In the synthesis of diaryl ethers, microwave-assisted methods have been developed that are both efficient and, in some cases, catalyst-free. organic-chemistry.orgscilit.comnih.govresearchgate.net

A notable advancement is the direct coupling of phenols with electron-deficient aryl halides, which can proceed without a catalyst under microwave irradiation in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgscilit.comnih.govresearchgate.net This method is particularly relevant for the synthesis of compounds like this compound, which contains an electron-withdrawing nitro group on one of the aromatic rings. The reactions are typically complete within 5-10 minutes, affording high to excellent yields of the diaryl ether. organic-chemistry.orgscilit.com This represents a significant improvement over traditional heating methods that often require long reaction times and high temperatures. organic-chemistry.org

Table 2: Catalyst-Free Microwave-Assisted Synthesis of Diaryl Ether Analogues

This table showcases the results for the catalyst-free, microwave-assisted synthesis of various diaryl ethers from phenols and electron-deficient aryl halides in DMSO. organic-chemistry.org

PhenolAryl HalideReaction Time (min)Yield (%)
Phenol4-Fluoronitrobenzene598
4-Methoxyphenol4-Fluoronitrobenzene596
4-Chlorophenol4-Fluoronitrobenzene895
Phenol2-Fluoronitrobenzene597
4-Nitrophenol4-Fluoronitrobenzene1090

Ionic Liquids as Green Solvents

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They have been successfully employed as reaction media for the Ullmann diaryl ether synthesis. The use of halide-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), can facilitate the copper-catalyzed coupling of phenols and aryl halides under relatively mild conditions.

The combination of ionic liquids with microwave irradiation can lead to a synergistic effect, further reducing reaction times and improving yields. This integrated approach provides a more environmentally friendly and efficient alternative to the use of volatile organic solvents in traditional diaryl ether syntheses.

Chemical Reactivity and Transformation Pathways of Methyl 3 2 Nitrophenoxy Benzoate

Reactivity of the Ester Moiety

The ester group in methyl 3-(2-nitrophenoxy)benzoate is a primary site for nucleophilic attack, leading to several important transformations.

Hydrolysis Mechanisms and Kinetics of this compound

The hydrolysis of an ester, such as this compound, is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. semanticscholar.orgquora.com

Under basic conditions, the hydrolysis of methyl benzoates is a pseudo-first-order process. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate anion. semanticscholar.org The rate of this reaction is sensitive to the electronic effects of substituents on the benzene (B151609) ring. Electron-withdrawing groups, like the nitro group present in the 2-nitrophenoxy moiety, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. stackexchange.com

In aqueous solutions, the hydrolysis rate of methyl benzoates is dependent on pH. The base-catalyzed pathway is typically dominant at pH values greater than 5. The rate constant for this pathway can be correlated with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent. A positive slope in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group to form the carboxylic acid.

Proton transfer to form the carboxylate anion and methanol (B129727).

The kinetics of hydrolysis can be monitored by tracking the formation of the product, 3-(2-nitrophenoxy)benzoic acid, or the consumption of the starting ester. semanticscholar.org

Table 1: Factors Influencing Hydrolysis of Methyl Benzoates

FactorEffect on Hydrolysis RateRationale
pH Increases with increasing pH (above neutral)Higher concentration of hydroxide ions, which are the nucleophiles in base-catalyzed hydrolysis.
Electron-withdrawing substituents Increases rateStabilizes the transition state and makes the carbonyl carbon more susceptible to nucleophilic attack. stackexchange.com
Electron-donating substituents Decreases rateDestabilizes the transition state and makes the carbonyl carbon less susceptible to nucleophilic attack.
Temperature Increases rateProvides the necessary activation energy for the reaction to proceed. zenodo.org

Aminolysis Reactions: Mechanistic Insights and Product Formation

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. For this compound, this would involve the reaction with an amine (R-NH2) to produce N-alkyl/aryl-3-(2-nitrophenoxy)benzamide and methanol.

Computational studies on the aminolysis of methyl benzoate (B1203000) with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with both pathways having similar activation energies. acs.orgnih.gov The stepwise mechanism involves the formation of a tetrahedral intermediate, similar to hydrolysis. researchgate.net

General base catalysis can significantly lower the activation energy of the aminolysis reaction. acs.orgnih.gov In this scenario, a second molecule of the amine acts as a base to facilitate proton transfers within the transition state. nih.gov

The reactivity of amines in these reactions is not solely dependent on their basicity. kchem.org The reaction mechanism can also be influenced by the solvent. For instance, studies on similar reactions have shown that the mechanism can shift from a stepwise process in aqueous media to a concerted one in aprotic solvents like acetonitrile (B52724). kchem.org The formation of a tetrahedral intermediate is a key feature of the stepwise mechanism. researchgate.net

The products of the aminolysis of this compound with a primary amine would be N-substituted-3-(2-nitrophenoxy)benzamide and methanol.

Transesterification Processes with Alcohol Nucleophiles

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com To favor the formation of the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol nucleophile then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol is eliminated, and the new ester is formed. masterorganicchemistry.com

For this compound, transesterification with a different alcohol (R-OH) would yield an alkyl 3-(2-nitrophenoxy)benzoate and methanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

Transformations Involving the Nitro Group

The nitro group on the phenoxy ring of this compound is a versatile functional group that can undergo various transformations, most notably reduction.

Reductive Processes to Generate Amino Derivatives

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. nih.gov This process involves a six-electron reduction and can be achieved using a variety of reducing agents. nih.gov The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. vanderbilt.edu This is often a clean and efficient method.

Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine, cyclohexene, or formic acid, in the presence of a catalyst.

The reduction of this compound would yield methyl 3-(2-aminophenoxy)benzoate. This amino derivative can then serve as a precursor for the synthesis of various other compounds. google.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemDescription
H2, Pd/C Catalytic hydrogenation; a common and effective method. vanderbilt.edu
Sn, HCl A classic method using a metal and a strong acid.
Fe, HCl / NH4Cl Iron in acidic or neutral conditions is a widely used and economical choice.
NaBH4, NiCl2 Sodium borohydride (B1222165) in the presence of a nickel salt can also effect the reduction.

Functional Group Interconversions of the Nitro Moiety

Beyond reduction to the amine, the nitro group can be transformed into other functional groups, although these are less common than reduction. The activating nature of the nitro group facilitates certain reactions. sci-hub.se For example, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the position of the nitro group in this compound is not ideally situated for this with respect to the ether linkage.

The nitro group itself is generally stable to many reaction conditions, but its strong electron-withdrawing nature influences the reactivity of the aromatic ring to which it is attached. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy and Benzoate Rings

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its two aromatic rings and their respective substituents. The benzoate ring is influenced by the deactivating ester group, while the phenoxy ring is strongly activated towards nucleophilic attack by the ortho-nitro group.

Electrophilic Aromatic Substitution (EAS):

The benzoate ring of this compound is electron-deficient due to the electron-withdrawing nature of the methyl ester group (-COOCH₃). This group deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. aiinmr.commnstate.edu The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocationic intermediate, known as an arenium ion. grabmyessay.com Subsequent deprotonation restores the aromaticity of the ring. mnstate.edu

For instance, in the nitration of methyl benzoate, a nitronium ion (NO₂⁺) is generated from the reaction of concentrated nitric and sulfuric acids. aiinmr.com The ester group directs the substitution primarily to the carbon atoms meta to it. The phenoxy group at the 3-position is an ortho-, para-director, but its influence is on the already electron-poor benzoate ring. Therefore, electrophilic substitution on the benzoate ring is expected to be challenging and would likely occur at the positions meta to the ester group.

The phenoxy ring is even more deactivated towards electrophilic substitution due to the powerful electron-withdrawing effect of the nitro group (NO₂). This makes electrophilic attack on this ring highly unfavorable under standard conditions.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the phenoxy ring is highly susceptible to nucleophilic aromatic substitution. youtube.commasterorganicchemistry.com This is due to the presence of the strongly electron-withdrawing nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction. youtube.comlibretexts.org In NAS reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the entire benzoate group could potentially act as a leaving group, though cleavage of the ether linkage is more typical). The nitro group in the ortho position provides significant activation for this type of reaction. youtube.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate, and then the leaving group is expelled to restore aromaticity. libretexts.org The presence of electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards this type of reaction. youtube.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions on this compound

Ring SystemReaction TypeKey Substituent EffectPredicted Outcome
Benzoate RingElectrophilic Aromatic SubstitutionThe methyl ester group is deactivating and a meta-director. aiinmr.commnstate.eduSubstitution is disfavored but would occur at C-5 (meta to the ester and ortho to the phenoxy group).
Phenoxy RingElectrophilic Aromatic SubstitutionThe nitro group is strongly deactivating.Substitution is highly unlikely.
Phenoxy RingNucleophilic Aromatic SubstitutionThe nitro group is strongly activating, especially for positions ortho and para. youtube.comSubstitution by a nucleophile is favored at the C-2 position, potentially leading to cleavage of the ether bond.

Cyclization and Ring-Closing Reactions of this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of heterocyclic compounds, particularly dibenzo[b,f] researchgate.netoxazepines. These seven-membered ring systems are of significant interest due to their presence in pharmacologically active molecules. researchgate.netbeilstein-journals.org

The key transformation to enable cyclization is the reduction of the nitro group on the phenoxy ring to an amino group (-NH₂). This creates a nucleophilic center that can attack an electrophilic site on the benzoate ring, leading to an intramolecular ring-closing reaction. A common method for this reduction is catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Upon reduction to methyl 3-(2-aminophenoxy)benzoate, the resulting amine can undergo intramolecular cyclization. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the ester. This type of reaction can be promoted by base or heat and results in the formation of a dibenzo[b,f] researchgate.netoxazepinone ring system. researchgate.net This intramolecular nucleophilic aromatic substitution is a key step in the synthesis of this class of compounds. researchgate.net

Various synthetic strategies have been developed for the synthesis of dibenzo[b,f] researchgate.netoxazepine derivatives, often involving the cyclization of 2-aminophenol (B121084) derivatives with substituted benzene rings. researchgate.netnih.gov For example, a base-promoted protocol has been developed for the synthesis of dibenzo[b,f] researchgate.netoxazepin-11-amines from 2-fluorobenzonitriles and 2-aminophenols. researchgate.net Another approach involves the hypervalent iodine(III)-mediated oxidative cyclization of 2-(aryloxy)benzamides. researchgate.net

Table 2: Representative Cyclization Pathway of a this compound Derivative

Starting Material DerivativeReagents and ConditionsIntermediate ProductFinal Cyclized ProductReaction Type
This compound1. Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)Methyl 3-(2-aminophenoxy)benzoateDibenzo[b,f] researchgate.netoxazepin-11(10H)-oneReductive Cyclization
2-(Aryloxy)benzamidesHypervalent iodine(III)Not applicableDibenzoxazepinone compoundsOxidative Cyclization researchgate.net
N-(2-haloaryl)enaminonesCs₂CO₃Not applicablePolysubstituted benzo[b] researchgate.netoxazepinesBase-promoted Cyclization researchgate.net
2-Aminophenols and alkynones1,4-dioxane, 100 °CAlkynylketimine intermediateBenzo[b] researchgate.netoxazepine derivatives7-endo-dig Cyclization nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are instrumental in elucidating the molecular structure of methyl 3-(2-nitrophenoxy)benzoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, methyl 3-nitrobenzoate, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that correspond to the different protons in the molecule. rsc.org The methyl protons of the ester group typically appear as a singlet. The aromatic protons exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum due to their different chemical environments and spin-spin coupling with neighboring protons. rsc.org For methyl 3-nitrobenzoate, the protons on the nitrated ring are significantly deshielded. wisc.edu

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For methyl 3-nitrobenzoate, the carbonyl carbon of the ester group is typically observed at a chemical shift of around 164.7 ppm. rsc.org The carbon atoms of the aromatic rings appear in the range of approximately 124.3 to 148.1 ppm, with the carbon atom attached to the nitro group being significantly downfield. rsc.org The methyl carbon of the ester group resonates at a higher field, around 52.6 ppm. rsc.org

Interactive ¹³C NMR Data for a Related Compound: Methyl 3-nitrobenzoate rsc.org

Carbon Atom Chemical Shift (ppm)
Carbonyl (C=O) 164.7
C-NO₂ 148.1
Aromatic C-H 135.1
Aromatic C-H 129.5
Aromatic C-H 127.2
Aromatic C-H 124.3
Aromatic C-COOCH₃ 131.7

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of this compound. COSY spectra reveal proton-proton coupling relationships, while HSQC spectra correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS: The electron ionization (EI) mass spectrum of the related compound methyl 3-nitrobenzoate shows a molecular ion peak (M⁺) corresponding to its molecular weight. chemicalbook.com Common fragmentation patterns for this type of compound include the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂). For methyl 3-nitrobenzoate, which has a molecular weight of 181.15 g/mol , the mass spectrum displays a molecular ion at m/z 181. chemicalbook.comnist.gov

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For a related compound, methyl-3-[(2-nitrobenzoyl)amino]benzoate, the exact mass was determined to be 300.07462, corresponding to the formula C₁₅H₁₂N₂O₅. massbank.eu This level of precision is crucial for confirming the identity of a new or synthesized compound.

Interactive MS Fragmentation Data for a Related Compound: Methyl 3-nitrobenzoate chemicalbook.com

Fragment (m/z) Possible Identity
181 Molecular Ion [M]⁺
150 [M - OCH₃]⁺
135 [M - NO₂]⁺
120 [M - COOCH₃]⁺
104 [C₇H₄O₂]⁺
92 [C₆H₄O]⁺
76 [C₆H₄]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of methyl 3-nitrobenzoate reveals characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1730 cm⁻¹. cram.com The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appear as strong bands in the regions of 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C-O stretching of the ester is found in the 1150-1300 cm⁻¹ region. cram.com The presence of a meta-substituted benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range. cram.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings, which often give rise to strong Raman signals.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The way molecules pack in a crystal lattice is determined by intermolecular forces. In the crystal structure of methyl 3-nitrobenzoate, aromatic π–π stacking interactions are observed, with centroid–centroid distances between the benzene rings of neighboring molecules. researchgate.net These interactions, along with potential C-H···O weak hydrogen bonds, play a significant role in stabilizing the crystal structure. For this compound, similar π-π stacking interactions between the phenyl and nitrophenyl rings would be expected to influence the crystal packing.

Chromatographic Purity Assessment and Isolation Methodologies (e.g., HPLC, TLC)

The purity assessment and isolation of this compound are critical steps to ensure the quality and integrity of the compound for any subsequent use. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely used techniques for these purposes, offering effective separation of the target compound from impurities and starting materials. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a principal method for the quantitative analysis and purity determination of many organic compounds, including aromatic ethers and nitro compounds. researchgate.netchromforum.org For a compound with the structural characteristics of this compound, a C18 column is a common and effective stationary phase. ajast.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A typical mobile phase for the analysis of such a compound would consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer solution. ajast.netnih.gov The gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of compounds with varying polarities. rsc.org Detection is commonly carried out using a UV-Vis detector, as the aromatic rings and the nitro group in this compound are expected to exhibit strong UV absorbance. researchgate.netmendeley.com

A hypothetical HPLC method for the purity assessment of this compound is detailed in the table below. The retention time (Rt) would be specific to the compound under these conditions and would be used for its identification and quantification.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Rt | ~12.5 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile separation technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. khanacademy.orgamazonaws.com In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a solid support like a glass or aluminum plate. youtube.com The separation is based on the differential adsorption of the components of a mixture to the stationary phase as a solvent system (mobile phase) moves up the plate via capillary action. amazonaws.com

For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. khanacademy.org The ratio of these solvents can be adjusted to achieve optimal separation. After development, the spots can be visualized under UV light, as the aromatic nature of the compound will likely cause it to be UV-active. youtube.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system. chemistryhall.com

Table 2: Representative TLC System for Purity Assessment of this compound

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)
Visualization UV light (254 nm)

| Expected Rf | ~0.45 |

By employing these chromatographic techniques, the purity of a synthesized batch of this compound can be accurately determined, and if necessary, preparative chromatography can be utilized for its isolation and purification.

Computational and Theoretical Investigations of Methyl 3 2 Nitrophenoxy Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. For Methyl 3-(2-nitrophenoxy)benzoate, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure, stability, and reactivity. DFT methods, particularly with hybrid functionals like B3LYP, are often used for their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.govnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even higher accuracy for comparison. nih.govnih.gov

A detailed analysis of the electronic structure of this compound would reveal key aspects of its chemical behavior.

Electronic Structure: Calculations would determine the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro group (-NO₂) and the ester group (-COOCH₃) significantly influences the electronic environment of the aromatic rings.

Molecular Orbital Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is fundamental to understanding its interaction with other chemical species. The nitro group's strong electron-withdrawing nature would lead to a significant positive charge on the adjacent carbon and alter the charge distribution across the entire molecule.

Table 1: Illustrative Data from Quantum Chemical Calculations

PropertyIllustrative Value/Description
HOMO Energye.g., -6.5 eV
LUMO Energye.g., -2.0 eV
HOMO-LUMO Gape.g., 4.5 eV
Dipole Momente.g., 4.0 D
Most Positive AtomCarbon of the C=O group
Most Negative AtomOxygen atoms of the nitro group
Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations and are not actual calculated values for this compound.

The three-dimensional structure and flexibility of this compound are critical to its properties.

Conformational Landscapes: The molecule has several rotatable bonds: the C-O ether linkage, the C-C bond between the phenyl ring and the carbonyl group, and the O-C bond of the ester. Computational methods can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them. Studies on phenyl benzoate (B1203000) have shown that rotation around the ester and ether bonds has significant energy barriers. nih.govnih.gov

Energetics: By calculating the relative energies of different conformers, the most stable, lowest-energy structure can be determined. The energy barriers to rotation provide insight into the molecule's flexibility at different temperatures. For this compound, steric hindrance between the nitro group and the adjacent phenyl ring would likely be a major factor in determining the preferred conformation.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating reaction pathways, allowing for the characterization of transient species that are difficult to observe experimentally.

For any proposed reaction involving this compound, computational methods can be used to validate the mechanism.

Transition State Characterization: A transition state is a high-energy, transient structure that exists between reactants and products. Computational algorithms can locate these structures on the potential energy surface. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Determination: The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of a chemical reaction. A lower activation energy implies a faster reaction. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed.

Reactions are often performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.

The choice of solvent could alter the stability of charged intermediates or transition states in reactions involving this compound, thereby changing the activation energy and potentially the preferred reaction pathway.

Computational studies can provide detailed insights into how a catalyst accelerates a reaction. For reactions like hydrolysis of the ester group in this compound, general base catalysis is a common mechanism.

Modeling Catalysis: The catalyst (e.g., a base) is included in the computational model along with the substrate. The calculations can then map out the catalyzed reaction pathway.

Mechanism Elucidation: By comparing the activation energies of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be quantified. The calculations can show how the catalyst interacts with the substrate to stabilize the transition state. For instance, in general base catalysis of ester hydrolysis, the base would be shown to deprotonate a nucleophile (like water), increasing its reactivity towards the carbonyl carbon of the ester group.

Intermolecular Interactions and Molecular Recognition Studies relevant to Aryl Nitrophenoxybenzoates

The molecular architecture of this compound, featuring two aromatic rings, an ester linkage, and a nitro group, suggests a rich landscape of potential non-covalent interactions that govern its crystal packing and molecular recognition behavior. Theoretical studies on related nitroaromatic esters and benzoic acid derivatives consistently highlight the significance of several types of intermolecular forces.

Weak hydrogen bonds of the C-H···O type are anticipated to be prevalent. The hydrogen atoms on the aromatic rings can act as donors, interacting with the oxygen atoms of the nitro group and the carbonyl moiety of the ester. These interactions, though individually weak, collectively contribute to the stability of the crystalline lattice.

Furthermore, π-π stacking interactions are expected between the electron-deficient nitrophenyl ring and the benzoate ring of adjacent molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the quadrupole moment of the aromatic ring it is attached to, promoting offset or slipped-stacking arrangements rather than a perfect face-to-face overlap. Studies on similar aromatic esters have shown that centroid-to-centroid distances in such π-π stacking interactions typically range from 3.6 to 4.1 Å.

Molecular recognition studies on benzoic acid derivatives with N-donor compounds have demonstrated the formation of specific hydrogen-bonded assemblies. nih.gov In the context of this compound, the nitro group's oxygen atoms and the ester's carbonyl oxygen could act as hydrogen bond acceptors in the presence of suitable donor molecules. This capability is crucial for the design of co-crystals and understanding the molecule's interaction with biological macromolecules. The recognition process is often guided by the formation of robust O-H···N or N-H···O hydrogen bonds, leading to the assembly of predictable supramolecular structures. nih.gov

A summary of expected intermolecular interactions based on studies of related compounds is presented below:

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
C-H···O Hydrogen BondAromatic C-HNitro O, Carbonyl O2.2 - 2.6Crystal packing stabilization
π-π StackingAromatic RingsAromatic Rings3.6 - 4.1 (centroid-centroid)Contribution to crystal cohesion
Halogen Bonding (if applicable)C-XNitro O, Carbonyl ODependent on halogenDirectional interaction influencing packing

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating the electronic structure and vibrational modes, it is possible to simulate spectra (IR, Raman, UV-Vis, NMR) that can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

For vibrational spectroscopy (FT-IR and Raman), DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can predict the frequencies of fundamental vibrational modes. researchgate.net Key predicted vibrational frequencies for a molecule like this compound would include:

Asymmetric and Symmetric NO₂ Stretching: Typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are characteristic and intense bands for nitroaromatic compounds.

C=O Stretching: The carbonyl stretch of the ester group is expected in the range of 1700-1730 cm⁻¹. Its exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether and ester C-O bonds would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C-H Stretching: These vibrations are typically found above 3000 cm⁻¹.

UV-Vis spectroscopy predictions are carried out using Time-Dependent DFT (TD-DFT) methods. These calculations can elucidate the nature of electronic transitions. For this compound, transitions are expected to be of π → π* and n → π* character, primarily involving the aromatic rings and the nitro group. The calculated maximum absorption wavelengths (λ_max) help in interpreting the experimental UV-Vis spectrum.

NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net The calculated chemical shifts provide a direct comparison with experimental spectra, aiding in the assignment of all proton and carbon signals. The chemical shifts are sensitive to the electronic environment of each nucleus, making these predictions valuable for confirming the proposed structure.

A table summarizing the computationally predicted spectroscopic data for a representative related compound, based on the literature, is provided below.

Spectroscopic TechniqueComputational MethodPredicted Data Range for Similar Compounds
FT-IRDFT/B3LYPNO₂ stretch: 1500-1570 cm⁻¹ (asym), 1300-1370 cm⁻¹ (sym)
C=O stretch: 1700-1730 cm⁻¹
C-O-C stretch: 1000-1300 cm⁻¹
UV-VisTD-DFTλ_max: 250-400 nm (π → π* and n → π* transitions)
¹H NMRGIAO/DFTAromatic H: 7.0-8.5 ppm
Methyl H: 3.8-4.0 ppm
¹³C NMRGIAO/DFTCarbonyl C: 160-170 ppm
Aromatic C: 110-155 ppm
Methyl C: 50-55 ppm

These computational approaches, when applied to this compound, would provide deep insights into its structural and electronic properties, complementing and guiding experimental investigations.

Advanced Applications and Future Research Directions in Organic Synthesis

Utility as a Synthetic Intermediate for Complex Organic Molecules

Methyl 3-(2-nitrophenoxy)benzoate serves as a pivotal precursor for the construction of various intricate organic molecules, particularly those incorporating nitrogen-based heterocyclic systems. The presence of the nitro group is key, as its reduction to an amino group unlocks a plethora of cyclization strategies.

Precursors for Nitrogen-Containing Heterocycles

The strategic positioning of the nitro group ortho to the ether linkage in this compound makes it an ideal starting material for the synthesis of several classes of nitrogen-containing heterocycles.

Dibenzodiazepines: The reductive cyclization of the nitro group in diaryl ethers is a known strategy for the formation of dibenzo[b,e] organic-chemistry.orgcalstate.edudiazepine (B8756704) derivatives. While direct examples using this compound are not extensively documented, the principle is well-established. The process would involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization. This approach is conceptually similar to the synthesis of key intermediates for pharmacologically active compounds like Clozapine, which utilize a related 2-(nitrophenylamino)benzoic acid derivative. organic-chemistry.org The intramolecular cyclization of the resulting amino-ether could proceed via various methods, including transition-metal catalysis or classical condensation reactions, to furnish the seven-membered diazepine ring system.

Indoles: The synthesis of indoles from nitroaromatic compounds is a cornerstone of heterocyclic chemistry. The Cadogan-Sundberg indole (B1671886) synthesis, which involves the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents like triethyl phosphite, presents a potential, albeit indirect, route from this compound. organic-chemistry.orgwikipedia.orghellenicaworld.com This would necessitate the conversion of the benzoate (B1203000) moiety into a vinyl or a suitably substituted ethyl group. A more direct approach could involve a reductive cyclization strategy. For instance, if the methyl benzoate group can be transformed into a group containing an α-methylene ketone, a reductive cyclization of the nitro group could lead to the formation of an indole ring.

Synthesis of Other Bioactive Scaffolds

The utility of this compound extends beyond the synthesis of dibenzodiazepines and indoles to other biologically relevant scaffolds.

Isocoumarins: While there are no direct reports on the synthesis of isocoumarins from this compound, the structural components suggest a plausible synthetic connection. Isocoumarins are a class of natural products with a range of biological activities. The synthesis of isocoumarins often involves the cyclization of ortho-substituted benzoic acids or their derivatives. It is conceivable that through a series of functional group transformations, including modification of the ester and nitro groups, this compound could be converted into a suitable precursor for isocoumarin (B1212949) synthesis.

Design and Synthesis of Novel Analogues with Tailored Reactivity Profiles

The core structure of this compound offers numerous opportunities for the design and synthesis of novel analogues with fine-tuned reactivity. By introducing various substituents on either of the aromatic rings, chemists can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations.

For instance, the introduction of electron-withdrawing or electron-donating groups on the nitrophenyl ring can alter the reduction potential of the nitro group, potentially leading to more selective or efficient cyclization reactions. Similarly, modifications to the benzoate ring can influence its reactivity towards nucleophiles or its role in directing cyclization pathways. The synthesis of such analogues could be achieved through the Ullmann condensation of appropriately substituted phenols and nitroaromatics. calstate.edubeilstein-journals.orgrhhz.netgoogle.comorganic-chemistry.org This approach allows for a modular and convergent synthesis of a library of analogues for screening in various synthetic applications.

Integration into Multistep Total Synthesis Schemes of Natural Products or Pharmaceuticals

The potential of this compound as a building block in the total synthesis of complex natural products or pharmaceutical agents is significant. Its ability to serve as a precursor to key heterocyclic motifs makes it an attractive starting material. For example, the dibenzodiazepine core is found in a number of centrally acting drugs, and an efficient synthesis starting from a readily available precursor like this compound would be highly valuable.

Furthermore, the synthesis of the anti-cancer drug Gefitinib involves the construction of a quinazoline (B50416) ring system, a process that starts from a substituted methyl benzoate derivative and involves nitration, reduction, and cyclization steps. mdpi.comnih.gov This highlights the potential for integrating nitrophenoxy benzoate scaffolds into the synthesis of complex, biologically active molecules. The synthesis of Lenalidomide, another important pharmaceutical, also utilizes a methyl 2-methyl-3-nitrobenzoate derivative as a key starting material. google.com

Development of Economically Viable and Industrially Scalable Synthetic Processes

For any synthetic intermediate to be truly valuable, its synthesis must be amenable to large-scale production in an economically viable manner. The synthesis of this compound can likely be achieved through an Ullmann condensation reaction. beilstein-journals.orgorganic-chemistry.org Modern advancements in Ullmann-type couplings, such as the use of inexpensive ligands and copper(I) oxide catalysts, have made these reactions more efficient and suitable for industrial applications. organic-chemistry.org The development of robust and scalable protocols for the synthesis of diaryl ethers is an active area of research, with a focus on reducing catalyst loading, using milder reaction conditions, and employing more environmentally benign solvents. organic-chemistry.orgcalstate.edurhhz.netmdpi.com

The starting materials for the synthesis of this compound, such as methyl 3-hydroxybenzoate and 1-chloro-2-nitrobenzene, are commercially available and relatively inexpensive, which is a crucial factor for industrial scalability. The purification of the final product would likely involve standard techniques such as crystallization, which is generally scalable.

Exploration of Unexplored Reactivity Patterns and Novel Transformations for the Compound

The rich functionality of this compound suggests that there are likely many unexplored reactivity patterns and novel transformations waiting to be discovered. The interplay between the nitro group, the ether linkage, and the ester functionality could lead to new and interesting chemical reactions.

Q & A

What are the key synthetic routes for Methyl 3-(2-nitrophenoxy)benzoate, and how can reaction conditions be optimized to improve yield?

Answer:
this compound is typically synthesized via multi-step nucleophilic aromatic substitution. A general procedure involves:

  • Step 1: Reacting 2,4,6-trichlorotriazine with a phenol derivative (e.g., 2-nitrophenol) at low temperatures (-35°C) using DIPEA as a base to form a triazine intermediate.
  • Step 2: Substitution of the remaining chlorine atoms with nucleophiles (e.g., methyl 3-aminobenzoate) at elevated temperatures (40°C) for 24–48 hours.
  • Purification: Recrystallization from CHCl₃/n-hexane mixtures or column chromatography (e.g., MPLC with CH₂Cl₂/EtOAC gradients) to isolate the product .

Optimization Strategies:

  • Temperature Control: Lower temperatures in initial steps reduce side reactions.
  • Stoichiometry: Use 1.1–1.5 equivalents of nucleophiles to ensure complete substitution.
  • Catalyst: DIPEA enhances reaction efficiency by scavenging HCl .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:
¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integrity. Key strategies include:

  • Coupling Constants: Analyze J values (e.g., J = 7.5 Hz for aromatic protons) to distinguish ortho/meta/para substitution patterns.
  • Integration Ratios: Confirm stoichiometry of substituents (e.g., methyl ester singlet at δ 3.80 ppm integrates for 3H) .
  • 2D NMR: Use HSQC or HMBC to correlate nitrophenoxy protons with carbonyl carbons (δ ~165 ppm for ester groups) .

Data Contradictions: Discrepancies in splitting patterns may indicate incomplete substitution or rotational isomerism. Re-measurement at higher field strengths (e.g., 400 MHz) or variable-temperature NMR can clarify .

What safety protocols are essential when handling this compound and its nitro-containing intermediates?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Fire Safety: Nitro compounds may release NOₓ under heat. Use dry chemical extinguishers and avoid sparks .
  • Waste Disposal: Collect halogenated byproducts separately and incinerate via licensed facilities to prevent environmental release .

How can computational modeling predict the regioselectivity of nitrophenoxy substitution in this compound derivatives?

Answer:

  • DFT Calculations: Optimize transition states to compare activation energies for meta vs. para substitution. The electron-withdrawing nitro group directs electrophiles to the meta position.
  • Hammett Parameters: Use σ values to quantify electronic effects. Nitro groups (σ ~ 0.78) enhance electrophilic substitution at positions with lower electron density .

Validation: Correlate computational predictions with experimental HPLC retention times or mass spectrometry fragmentation patterns .

What purification challenges arise during the synthesis of this compound, and how are they addressed?

Answer:

  • Byproduct Removal: Column chromatography (silica gel, CH₂Cl₂/EtOAc) separates unreacted amines or triazine intermediates.
  • Recrystallization Issues: Poor solubility in polar solvents may require sequential recrystallization (e.g., CHCl₃/n-hexane, 1:1 v/v) to achieve >95% purity .
  • HPLC Monitoring: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

How do steric and electronic effects influence the reactivity of this compound in further functionalization?

Answer:

  • Steric Effects: The ortho-nitro group hinders electrophilic attack at adjacent positions, favoring reactions at the para or meta positions of the benzoate ring.
  • Electronic Effects: The electron-deficient nitrophenoxy group enhances susceptibility to nucleophilic aromatic substitution (e.g., amination or alkoxylation) at activated sites .

Experimental Validation: Kinetic studies under varying temperatures and substituent electronic profiles (e.g., comparing nitro vs. methoxy groups) can isolate these effects .

What advanced analytical techniques are used to characterize trace impurities in this compound?

Answer:

  • GC-MS: Identify volatile byproducts (e.g., methyl benzoate derivatives) via electron ionization fragmentation.
  • HPLC-MS: Detect non-volatile impurities (e.g., dimeric side products) with high-resolution Q-TOF instruments.
  • XRD: Resolve crystallographic impurities by comparing experimental unit cell parameters with database entries (e.g., Cambridge Structural Database) .

How can reaction scalability be achieved without compromising the yield of this compound?

Answer:

  • Batch vs. Flow Chemistry: Transitioning from batch to continuous flow reactors improves heat dissipation and reduces exothermic risks during nitration.
  • Catalyst Recycling: Immobilize DIPEA on solid supports (e.g., silica) to recover and reuse the base .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.